5,6,7,8-Tetramethoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives like 5,6,7,8-Tetramethoxycoumarin typically involves strategies such as Pechmann condensation or reactions involving phenols with acylating agents. Research by Gupta et al. (1969) presents a new approach to the synthesis of hydroxycoumarins by dehydrogenation of 3,4-dihydro-derivatives obtained by aluminum chloride-catalyzed reactions, which might be applicable to tetramethoxycoumarin synthesis (Gupta et al., 1969).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 5,6,7,8-Tetramethoxycoumarin, is characterized by the presence of a benzene ring fused with a lactone ring. Shcherbakov et al. (2012) investigated the structure of related compounds using X-ray structural analysis, which provides insights into the effects of substituents on the coumarin ring's structure (Shcherbakov et al., 2012).
Scientific Research Applications
Immunosuppressive Activities : 5,6,7,8-Tetramethoxycoumarin shows potent immunosuppressive activities and promotes the differentiation of T regulatory cells, which could be a strategic treatment for autoimmune diseases (Hou et al., 2010).
Melanogenesis Inhibition : 7-allyl-6-hydroxy-4,4,5,8-tetramethyl hydrocoumarin strongly inhibits melanogenesis and intracellular GSH synthesis in normal human melanocytes, potentially useful in improving skin pigmentation (Yamamura et al., 2002).
Antioxidant Properties : Certain coumarin derivatives, including 5,6,7,8-Tetramethoxycoumarin, have potential therapeutic applications in diseases characterized by free-radical overproduction due to their antioxidant activities (Danis et al., 2016).
Cytotoxic Effects on Cancer Cells : Various studies indicate that coumarin derivatives have cytotoxic effects on different types of cancer cells, potentially offering novel therapeutic options for conditions like malignant melanoma (Finn et al., 2004), (Miri et al., 2016).
Antifungal and Antibacterial Properties : Certain coumarin compounds, including derivatives of 5,6,7,8-Tetramethoxycoumarin, have shown antifungal and antibacterial properties (Kokubun et al., 2003).
Inhibition of Human Platelet Aggregation : Novel substituted 4-(1-piperazinyl)coumarins, including variations of 5,6,7,8-Tetramethoxycoumarin, have shown high inhibitory activity on human platelet aggregation, indicating their potential in treating related disorders (Di Braccio et al., 2004).
Applications in HIV Treatment : Coumarin-based compounds have been studied for their inhibitory effects on HIV-1 integrase, showing potential as therapeutic agents in HIV treatment (Zhao et al., 1997).
Fluorescence Applications : Highly fluorescent coumarin compounds have been synthesized and applied in living cell imaging by laser scanning confocal microscopy (Chen et al., 2012).
properties
IUPAC Name |
5,6,7,8-tetramethoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204860 | |
Record name | 5,6,7,8-Tetramethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetramethoxycoumarin | |
CAS RN |
56317-15-8 | |
Record name | 5,6,7,8-Tetramethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetramethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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